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molecular formula C12H7Cl2NO B8291680 5,6-dichloro-9H-carbazol-1-ol

5,6-dichloro-9H-carbazol-1-ol

Cat. No. B8291680
M. Wt: 252.09 g/mol
InChI Key: YGHNPEADFBWJMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987319B2

Procedure details

2-Bromo-5,6-dichloro-2,3,4,9-tetrahydro-1H-carbazol-1-one (0.1 g, 0.33 mmol) was dissolved in anhydrous DMF (4 mL) and LiBr (0.031 g, 0.35 mmol) followed by Li2CO3 (26 mg, 0.35 mmol) were added. The reaction mixture was heated to 150° C. for 30 min, then cooled to room temperature, poured into ice water and extracted with EtOAc (3×20 mL). The combined organic extracts were concentrated in vacuo to obtain the crude compound which was purified by column chromatography [EtOAc-hexane (1:9) as eluant] to give the title compound as an ash solid (0.04 g, 40%). 1H NMR (500 MHz, CDCl3, δ in ppm) 8.38 (bs, 1H), 8.20 (d, J=9.0 Hz, 1H), 7.48 (d, J=8.5 Hz, 1H), 7.33 (d, J=9.0 Hz, 1H), 7.16 (m, 1H), 6.91 (d, J=8.0 Hz, 1H), 5.10 (bs, 1H).
Quantity
0.1 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
0.031 g
Type
reactant
Reaction Step Two
[Compound]
Name
Li2CO3
Quantity
26 mg
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Yield
40%

Identifiers

REACTION_CXSMILES
Br[CH:2]1[CH2:14][CH2:13][C:12]2[C:11]3[C:6](=[CH:7][CH:8]=[C:9]([Cl:16])[C:10]=3[Cl:15])[NH:5][C:4]=2[C:3]1=[O:17].[Li+].[Br-]>CN(C=O)C>[Cl:15][C:10]1[C:9]([Cl:16])=[CH:8][CH:7]=[C:6]2[C:11]=1[C:12]1[CH:13]=[CH:14][CH:2]=[C:3]([OH:17])[C:4]=1[NH:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
BrC1C(C=2NC3=CC=C(C(=C3C2CC1)Cl)Cl)=O
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.031 g
Type
reactant
Smiles
[Li+].[Br-]
Step Three
Name
Li2CO3
Quantity
26 mg
Type
reactant
Smiles
Step Four
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×20 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined organic extracts were concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain the crude compound which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography [EtOAc-hexane (1:9) as eluant]

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C=3C=CC=C(C3NC2=CC=C1Cl)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.04 g
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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